1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
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Description
1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C24H19FN8O2 and its molecular weight is 470.468. The purity is usually 95%.
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Scientific Research Applications
Antagonist Activity and Molecular Design
Compounds structurally related to the one have been synthesized and evaluated for their antagonist activity against specific receptors, such as 5-HT2 and alpha 1 receptors. For example, studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have shown significant 5-HT2 antagonist activity, indicating their potential in modulating serotonin receptors and exploring their therapeutic applications in conditions related to serotonin dysregulation (Watanabe et al., 1992).
Antimicrobial and Antitumor Agents
Novel synthetic pathways have led to the creation of pyrimidine, triazolopyrimidine, and triazine derivatives with demonstrated antimicrobial activity. Such compounds, including those with thiazolopyrimidine structures, have shown promising results as potential antimicrobial and antitumor agents, highlighting their importance in the development of new therapeutic options for treating infectious diseases and cancer (El-Agrody et al., 2001).
Supramolecular Chemistry
The compound's related derivatives have been studied for their ability to form hydrogen-bonded supramolecular assemblies, which are crucial for developing novel materials with specific functions. These studies focus on exploring the potential of pyrimidine derivatives in creating complex structures that could have applications in nanotechnology, drug delivery systems, and the design of functional materials (Fonari et al., 2004).
HIV-1 Attachment Inhibition
Research into indole-based derivatives similar to the given compound has identified potent inhibitors of HIV-1 attachment. These inhibitors interfere with the viral gp120 interaction with the CD4 receptor on host cells, offering a promising avenue for HIV-1 therapy by preventing the initial steps of viral infection (Wang et al., 2009).
Properties
IUPAC Name |
1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN8O2/c25-15-4-3-5-16(12-15)33-23-20(29-30-33)22(27-14-28-23)31-8-10-32(11-9-31)24(35)21(34)18-13-26-19-7-2-1-6-17(18)19/h1-7,12-14,26H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBMXNNAQCMNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C(=O)C5=CNC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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